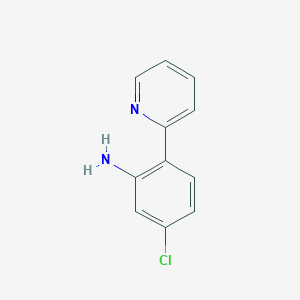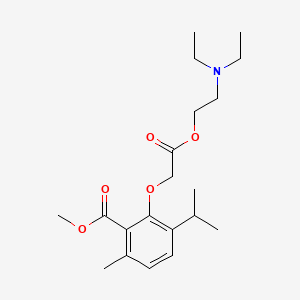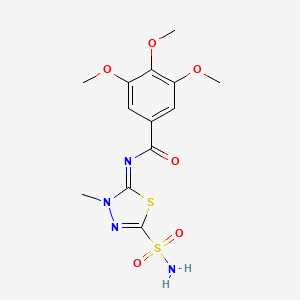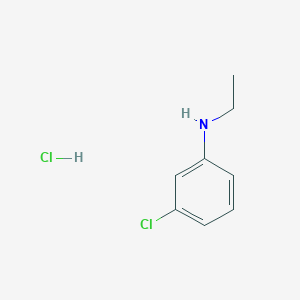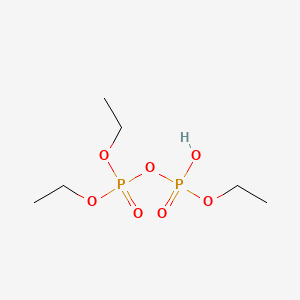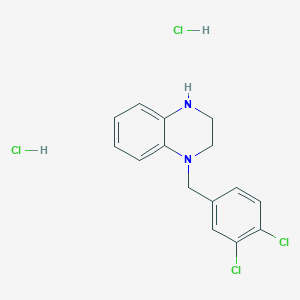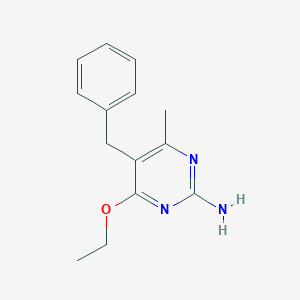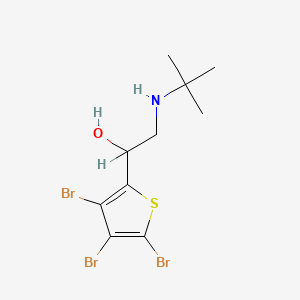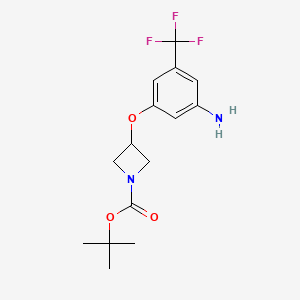
tert-Butyl 3-(3-amino-5-(trifluoromethyl)phenoxy)azetidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 3-(3-amino-5-(trifluoromethyl)phenoxy)azetidine-1-carboxylate is a synthetic organic compound known for its unique chemical structure and properties It features a trifluoromethyl group, which is known to enhance the compound’s stability and biological activity
Méthodes De Préparation
The synthesis of tert-Butyl 3-(3-amino-5-(trifluoromethyl)phenoxy)azetidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:
Formation of the azetidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the trifluoromethyl group: This step usually involves the use of trifluoromethylating agents under specific conditions to ensure the incorporation of the trifluoromethyl group.
Attachment of the phenoxy group: This step involves nucleophilic substitution reactions where the phenoxy group is introduced to the azetidine ring.
Protection and deprotection steps: tert-Butyl groups are often used as protecting groups during the synthesis to prevent unwanted side reactions. These groups are later removed under acidic conditions to yield the final product.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Des Réactions Chimiques
tert-Butyl 3-(3-amino-5-(trifluoromethyl)phenoxy)azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups in the molecule. Common reagents include alkyl halides and amines.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Applications De Recherche Scientifique
tert-Butyl 3-(3-amino-5-(trifluoromethyl)phenoxy)azetidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for the development of advanced materials with specific properties, such as enhanced stability and reactivity.
Biological Studies: The compound is used in biological research to study its effects on various biological pathways and its potential as a bioactive molecule.
Industrial Applications: It is explored for its use in the synthesis of agrochemicals and other industrially relevant compounds.
Mécanisme D'action
The mechanism of action of tert-Butyl 3-(3-amino-5-(trifluoromethyl)phenoxy)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, allowing it to effectively modulate the activity of its targets. The phenoxy group contributes to the compound’s overall reactivity and specificity.
Comparaison Avec Des Composés Similaires
tert-Butyl 3-(3-amino-5-(trifluoromethyl)phenoxy)azetidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 3-amino-3-(trifluoromethyl)azetidine-1-carboxylate: This compound lacks the phenoxy group, which may result in different reactivity and applications.
tert-Butyl 3-(dimethylamino)-3-(fluoromethyl)azetidine-1-carboxylate: The presence of a dimethylamino group instead of an amino group can lead to variations in chemical behavior and biological activity.
tert-Butyl 3-fluoro-3-(fluoromethyl)azetidine-1-carboxylate:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C15H19F3N2O3 |
|---|---|
Poids moléculaire |
332.32 g/mol |
Nom IUPAC |
tert-butyl 3-[3-amino-5-(trifluoromethyl)phenoxy]azetidine-1-carboxylate |
InChI |
InChI=1S/C15H19F3N2O3/c1-14(2,3)23-13(21)20-7-12(8-20)22-11-5-9(15(16,17)18)4-10(19)6-11/h4-6,12H,7-8,19H2,1-3H3 |
Clé InChI |
KHFAPIDMXCBKIF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(C1)OC2=CC(=CC(=C2)N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


